molecular formula C11H10N2O4 B11875854 7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one CAS No. 113698-08-1

7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one

Cat. No.: B11875854
CAS No.: 113698-08-1
M. Wt: 234.21 g/mol
InChI Key: KZUVGCHTHXSALR-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Methylation: Addition of a methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, potentially as an antimicrobial or anticancer agent.

    Medicine: Development of new pharmaceuticals targeting specific diseases.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group could be involved in redox reactions, while the methoxy and methyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Nitroquinoline: Lacks the methoxy and methyl groups.

    7-Methoxyquinoline: Lacks the nitro and methyl groups.

Uniqueness

7-Methoxy-2-methyl-8-nitroquinolin-4(1H)-one is unique due to the combination of methoxy, methyl, and nitro groups on the quinoline ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

113698-08-1

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

7-methoxy-2-methyl-8-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H10N2O4/c1-6-5-8(14)7-3-4-9(17-2)11(13(15)16)10(7)12-6/h3-5H,1-2H3,(H,12,14)

InChI Key

KZUVGCHTHXSALR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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